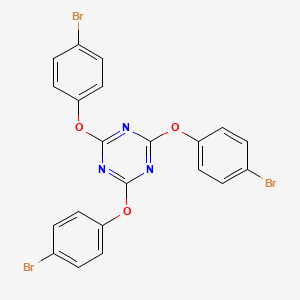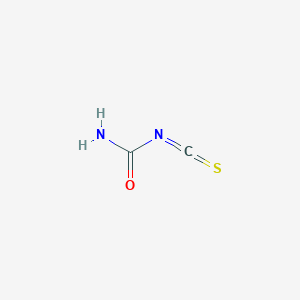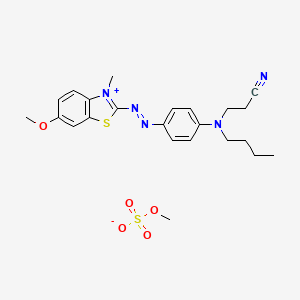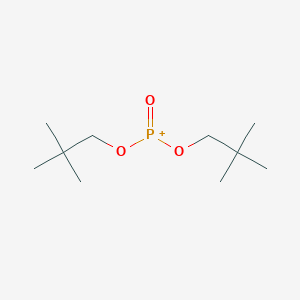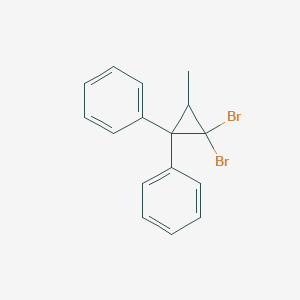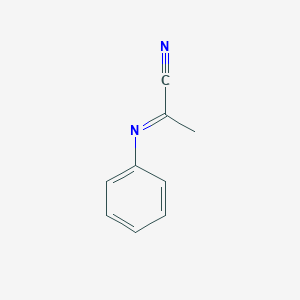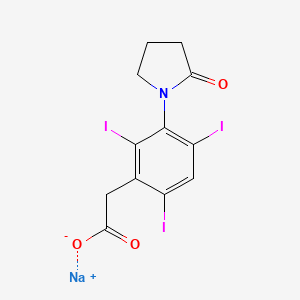
1-Butanoylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Butanoylpyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and selectivity.
Análisis De Reacciones Químicas
1-Butanoylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include copper acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures. Major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives.
Aplicaciones Científicas De Investigación
1-Butanoylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the study of biological processes and as a component in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments
Mecanismo De Acción
The mechanism of action of 1-Butanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s high solvency power and water miscibility make it an effective solvent for various chemical reactions. Its high chemical and thermal stability also contribute to its effectiveness in industrial applications .
Comparación Con Compuestos Similares
1-Butanoylpyrrolidin-2-one is often compared with other similar compounds such as:
- N-Methyl-2-pyrrolidone (NMP)
- N,N-Dimethylacetamide (DMA)
- Dimethyl sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF) What sets this compound apart is its lower volatility, non-classification as a developmental or genotoxic compound, and its inherently biodegradable nature .
Propiedades
Número CAS |
22707-38-6 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-butanoylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2-6H2,1H3 |
Clave InChI |
JTDHUAGBXUTEAW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


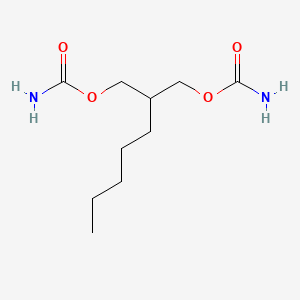

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
